molecular formula C6H12O2S B13983742 3,3-Dimethoxytetrahydrothiophene

3,3-Dimethoxytetrahydrothiophene

Cat. No.: B13983742
M. Wt: 148.23 g/mol
InChI Key: NVZVVDPQZSBBNV-UHFFFAOYSA-N
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Description

3,3-Dimethoxytetrahydrothiophene is a heterocyclic organic compound containing a five-membered ring with one sulfur atom and two methoxy groups attached to the third carbon. This compound is part of the thiophene family, which is known for its diverse applications in various fields such as organic electronics, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethoxytetrahydrothiophene typically involves the reaction of tetrahydrothiophene with methanol in the presence of an acid catalyst. One common method is the acid-catalyzed methoxylation of tetrahydrothiophene using methanol and sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethoxytetrahydrothiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide as solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

3,3-Dimethoxytetrahydrothiophene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives, which are important in the development of organic semiconductors and conductive polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of materials with specific electronic properties, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of 3,3-Dimethoxytetrahydrothiophene depends on its specific application. In organic electronics, the compound’s electronic properties are influenced by the presence of the sulfur atom and methoxy groups, which affect its conductivity and charge transport characteristics. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A simpler analog without methoxy groups, widely used in organic electronics and pharmaceuticals.

    3,4-Dimethoxythiophene: Similar structure with methoxy groups at different positions, used in the synthesis of conductive polymers.

    Tetrahydrothiophene: The parent compound without methoxy groups, used as a solvent and intermediate in organic synthesis.

Uniqueness

3,3-Dimethoxytetrahydrothiophene is unique due to the presence of methoxy groups at the third carbon, which imparts distinct electronic and steric properties. These modifications enhance its reactivity and make it a valuable intermediate for the synthesis of more complex molecules with specific properties.

Properties

IUPAC Name

3,3-dimethoxythiolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2S/c1-7-6(8-2)3-4-9-5-6/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZVVDPQZSBBNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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